Ethyl 5-bromo-2-fluoro-3-methylbenzoate CAS number
Ethyl 5-bromo-2-fluoro-3-methylbenzoate CAS number
An In-depth Technical Guide to Ethyl 5-bromo-2-fluoro-3-methylbenzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 5-bromo-2-fluoro-3-methylbenzoate. It delves into its chemical identity, synthesis, potential applications, and safety protocols, providing a foundational understanding for its use in complex organic synthesis.
Core Chemical Identity
Ethyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic ester. Its structure, featuring bromine, fluorine, and a methyl group on the benzene ring, makes it a versatile synthetic intermediate. The specific arrangement of these functional groups allows for regioselective modifications, a critical aspect in the construction of complex molecular architectures for pharmaceutical and agrochemical research. The CAS Number for this compound is 1515410-82-8.[1][2]
Physicochemical & Structural Data
The fundamental properties of Ethyl 5-bromo-2-fluoro-3-methylbenzoate are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1515410-82-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1][2][3] |
| Molecular Weight | 261.09 g/mol | [1][2] |
| SMILES | O=C(OCC)C1=CC(Br)=CC(C)=C1F | [2][3] |
| InChIKey | ZSUMFROTSXGQJZ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 3.3 | [3] |
Synthesis Strategy: A Mechanistic Perspective
The synthesis of Ethyl 5-bromo-2-fluoro-3-methylbenzoate is not explicitly detailed in publicly available literature. However, a logical and efficient pathway can be designed based on established organic chemistry principles, particularly the esterification of a carboxylic acid precursor. The primary challenge lies in the synthesis of the precursor, 5-bromo-2-fluoro-3-methylbenzoic acid.
A common and effective method for creating substituted benzoic acids is through electrophilic aromatic substitution. In this case, starting with 2-fluoro-3-methylbenzoic acid, a bromination reaction can be employed. The directing effects of the existing substituents (fluoro and methyl groups are ortho-, para-directing, while the carboxylic acid is meta-directing) will guide the incoming bromine electrophile.
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process:
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Bromination of 2-fluoro-3-methylbenzoic acid: This step introduces the bromine atom at the desired position on the aromatic ring.
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Fischer Esterification: The resulting carboxylic acid is then esterified using ethanol under acidic conditions to yield the final product.
Caption: Proposed two-step synthesis of Ethyl 5-bromo-2-fluoro-3-methylbenzoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions for similar compounds.[4][5]
Step 1: Synthesis of 5-bromo-2-fluoro-3-methylbenzoic acid
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To a solution of 2-fluoro-3-methylbenzoic acid in concentrated sulfuric acid, cool the mixture in an ice bath to 0-5 °C.
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Slowly add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 10 °C.
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Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
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Carefully pour the reaction mixture into ice water, resulting in the precipitation of the product.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 5-bromo-2-fluoro-3-methylbenzoic acid.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Step 2: Synthesis of Ethyl 5-bromo-2-fluoro-3-methylbenzoate
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Suspend the crude 5-bromo-2-fluoro-3-methylbenzoic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.[5]
-
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography to yield pure Ethyl 5-bromo-2-fluoro-3-methylbenzoate.
Trustworthiness: The final product's purity should be confirmed through analytical techniques such as NMR and Mass Spectrometry, comparing the observed data with theoretical values.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum should show a quartet and a triplet corresponding to the ethyl group protons. The aromatic region would display two singlets or doublets for the two aromatic protons. A singlet for the methyl group protons would also be present.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups (Br, F, CO₂Et, CH₃).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 260.99211 and [M+Na]⁺ at m/z 282.97405.[3]
Applications in Research and Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry and materials science.[6]
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Pharmaceutical Synthesis: Fluorine-containing compounds are prevalent in pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. The bromine atom on the ring serves as a versatile handle for further chemical transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This makes Ethyl 5-bromo-2-fluoro-3-methylbenzoate a valuable building block for creating libraries of novel compounds for drug discovery programs, particularly in areas like oncology, neuroscience, and infectious diseases.[6]
-
Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine and bromine can impart desirable properties to agrochemicals, such as increased potency and altered environmental persistence. This compound can be a precursor to novel herbicides, fungicides, and insecticides.[6]
-
Materials Science: Aryl halides are also used in the synthesis of organic electronics and other advanced materials.[6]
Safety, Handling, and Storage
Proper handling of Ethyl 5-bromo-2-fluoro-3-methylbenzoate is crucial to ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at -20°C is recommended.[1]
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Conclusion
Ethyl 5-bromo-2-fluoro-3-methylbenzoate is a strategically functionalized aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique combination of reactive sites—the bromo group for cross-coupling and the ester for further modification—makes it a valuable intermediate for the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective and responsible use in research and development.
References
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3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester. Chemsrc. [Link]
-
Ethyl 3-bromo-5-fluoro-2-methylbenzoate. Chemspace. [Link]
-
Ethyl 5-bromo-2-fluoro-3-methylbenzoate (C10H10BrFO2). PubChemLite. [Link]
- A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
-
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate. PubChem. [Link]
-
Ethyl 3-bromo-2-fluoro-5-methylbenzoate 1g. Dana Bioscience. [Link]
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